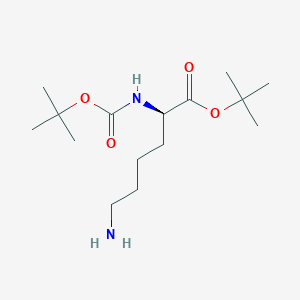
Boc-D-Lys-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys-OtBu typically involves the protection of the amino and carboxyl groups of lysine. The free amine group is protected by the tert-butoxycarbonyl (Boc) group, and the carboxyl group is protected by the tert-butyl ester (OtBu) group. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate [(Boc)2O] and tert-butyl bromide (tert-BuBr) under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and OtBu groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution Reactions: The protected lysine can participate in substitution reactions where the Boc and OtBu groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane, or other acidic reagents are commonly used for deprotection.
Substitution: Various nucleophiles can be used to substitute the Boc and OtBu groups under appropriate conditions.
Major Products
The major products formed from these reactions include deprotected lysine and its derivatives, which can be further used in peptide synthesis and other applications .
Scientific Research Applications
Boc-D-Lys-OtBu has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function by incorporating it into peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Boc-D-Lys-OtBu primarily involves its role as a protected amino acid derivative. The Boc and OtBu groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Lys-OtBu: Similar to Boc-D-Lys-OtBu but with the L-isomer of lysine.
Fmoc-Lys-OtBu: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Boc-Lys(Boc)-OtBu: Contains an additional Boc group on the lysine side chain.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the combination of Boc and OtBu protective groups. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
Molecular Formula |
C15H30N2O4 |
|---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m1/s1 |
InChI Key |
LVUBESNUUMLEHL-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
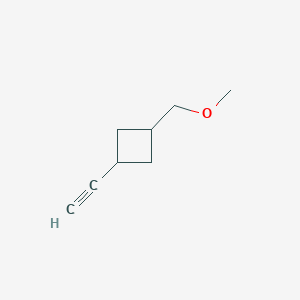
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
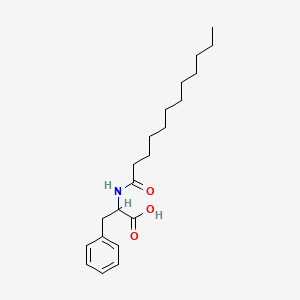
![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
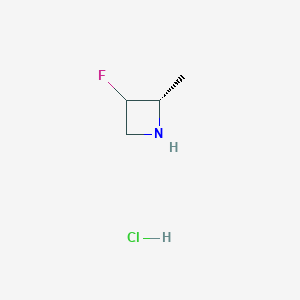
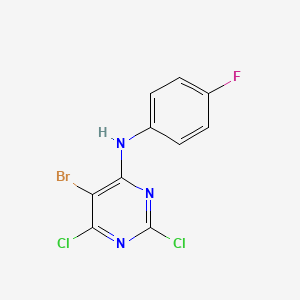
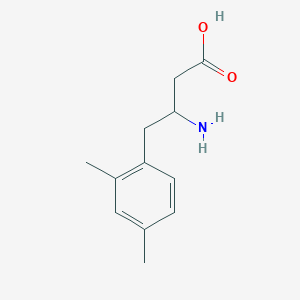
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
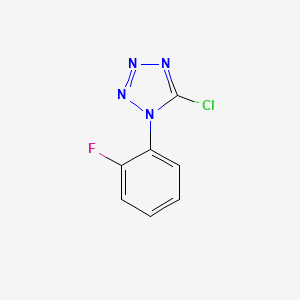
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
